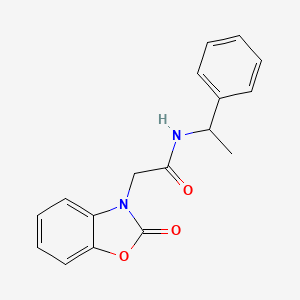![molecular formula C15H26ClNO B4402478 [3-(3-tert-butylphenoxy)propyl]dimethylamine hydrochloride](/img/structure/B4402478.png)
[3-(3-tert-butylphenoxy)propyl]dimethylamine hydrochloride
Vue d'ensemble
Description
[3-(3-tert-butylphenoxy)propyl]dimethylamine hydrochloride, also known as Tertiary Butyl Dimethylamino Propyl Phenol (TBDPP), is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of TBDPP is not well understood. However, it is believed to work by disrupting the cell membrane of microorganisms, leading to their death. It may also work by inhibiting enzymes involved in the synthesis of essential cell components.
Biochemical and Physiological Effects
TBDPP has been shown to have low toxicity and is considered safe for use in various applications. However, it can cause skin and eye irritation and should be handled with care. TBDPP has not been extensively studied for its biochemical and physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
TBDPP has several advantages for use in lab experiments. It is relatively easy to synthesize, has low toxicity, and has a long shelf life. However, its use is limited by its low solubility in water, which can make it difficult to use in aqueous solutions. It also has limited stability at high temperatures and in acidic or basic conditions.
Orientations Futures
There are several potential future directions for research on TBDPP. One area of interest is its potential use as a biocide in medical applications, such as wound care and disinfection of medical equipment. Another area of interest is its potential use as a surfactant in the production of nanoparticles for drug delivery and other applications. Further research is needed to fully understand the mechanism of action and biochemical and physiological effects of TBDPP.
Applications De Recherche Scientifique
TBDPP has been extensively studied for its potential applications in various scientific research fields. It has been shown to have antimicrobial properties and can be used as a biocide in water treatment and preservation of wood and other materials. It has also been studied for its potential use as a surfactant in the production of nanoparticles and as a corrosion inhibitor in the oil and gas industry.
Propriétés
IUPAC Name |
3-(3-tert-butylphenoxy)-N,N-dimethylpropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO.ClH/c1-15(2,3)13-8-6-9-14(12-13)17-11-7-10-16(4)5;/h6,8-9,12H,7,10-11H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLCKINWMJFSSHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)OCCCN(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[3-(methylsulfonyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4402396.png)

![1-[2-(2-benzyl-4-methylphenoxy)ethyl]-1H-imidazole hydrochloride](/img/structure/B4402411.png)
![1-methyl-4-[2-(2-propoxyphenoxy)ethyl]piperazine hydrochloride](/img/structure/B4402417.png)

![4-[2-(2-allyl-4,6-dimethylphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4402439.png)
![2-[3-(allyloxy)benzoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4402450.png)

![1-[3-(3-nitrophenoxy)propyl]piperidine hydrochloride](/img/structure/B4402462.png)
![N-[4-(2-oxo-1-pyrrolidinyl)phenyl]propanamide](/img/structure/B4402467.png)
![1-methyl-4-{4-[3-(trifluoromethyl)phenoxy]butyl}piperazine hydrochloride](/img/structure/B4402474.png)
![{3-[(1-chloro-2-naphthyl)oxy]propyl}dimethylamine hydrochloride](/img/structure/B4402477.png)
![3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl acetate](/img/structure/B4402484.png)
![2-{2-[(2-methyl-8-quinolinyl)oxy]ethoxy}benzonitrile](/img/structure/B4402493.png)